Structural Properties, Molecular Weight, and Mechanistic Profiling of CTSL/CAPN1-IN-1
Structural Properties, Molecular Weight, and Mechanistic Profiling of CTSL/CAPN1-IN-1
An In-Depth Technical Whitepaper on Dual-Targeting Host Protease Inhibitors
Executive Summary
The emergence of viral resistance and the complex pathology of hyper-inflammatory responses necessitate the development of host-targeting therapeutics. CTSL/CAPN1-IN-1 (also documented in literature as Compound 14a ) represents a breakthrough in peptidomimetic drug design[1]. By acting as a dual inhibitor of host Cathepsin L (CTSL) and Calpain-1 (CAPN1), this compound effectively blocks viral entry pathways for pan-coronaviruses while simultaneously suppressing acute inflammatory cascades[1][2].
This whitepaper provides a comprehensive analysis of the structural properties, molecular weight, binding modalities, and the self-validating experimental protocols required to characterize CTSL/CAPN1-IN-1.
Chemical Identity and Physicochemical Properties
CTSL/CAPN1-IN-1 is an advanced peptidomimetic compound featuring an electrophilic α-ketoamide warhead designed to act as a mechanism-based covalent inhibitor[1][3]. The structural architecture incorporates a fluorophenylalanine derivative and an (S)-δ-lactam ring, which are critical for occupying the specific sub-pockets of the target proteases[2][3].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name / Identifier | CTSL/CAPN1-IN-1 (Compound 14a) |
| Molecular Weight | 612.65 g/mol [3] |
| Chemical Formula | C₃₄H₃₃FN₄O₆[3] |
| SMILES String | O=C(C1=CC2=CC=CC=C2O1)NC=C3)C(N=O)=O)C[C@H]5C(NCCC5)=O)=O[3] |
| Target Proteases | Cathepsin L (CTSL), Calpain-1 (CAPN1)[1] |
| IC₅₀ (CTSL) | 3.34 nM[3] |
| IC₅₀ (CAPN1) | 375.1 nM[3] |
Structural Biology and Binding Modalities
The efficacy of CTSL/CAPN1-IN-1 is driven by its ability to form a covalent adduct while maintaining high-affinity non-covalent interactions within the active sites of both CTSL and CAPN1[2].
Mechanism of Covalent Inhibition
The α-ketoamide warhead serves as an electrophilic trap. When the inhibitor enters the active site, the highly nucleophilic catalytic cysteine residue of the protease attacks the α-keto carbon. This reaction forms a stable thiohemiketal intermediate, effectively neutralizing the enzyme's catalytic machinery[2].
Caption: Mechanism of covalent inhibition by CTSL/CAPN1-IN-1 via thiohemiketal formation.
Target-Specific Interactions
Interaction with Cathepsin L (CTSL):
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Covalent Bond: Formed at Cys25 [2].
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Subsite Occupation: The peptidomimetic backbone spans the S1, S2, S3, and S2′ subsites[2].
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Hydrogen Bonding: The hydroxyl group of the newly formed thiohemiketal H-bonds with the Nδ atom of His163. Concurrently, the amide oxygen of the warhead interacts with the Nε2 atom of Gln19[2].
Interaction with Calpain-1 (CAPN1):
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Covalent Bond: Formed at Cys115 [2].
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Subsite Occupation: Occupies the S1, S2, S3, and S1′ subsites[2].
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Hydrogen Bonding: The thiohemiketal hydroxyl group forms critical H-bonds with Glu261 (Oε2) and His272 (Nδ1). The NH group at the P1 position stabilizes the complex by binding to the carbonyl oxygen of Gly271[2].
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Hydrophobic Anchoring: The (S)-δ-lactam ring is securely anchored in the S1 pocket via hydrophobic interactions with Ser206, Gly207, Met260, and Glu261[2].
Table 2: Comparative Binding Architecture
| Protease Target | Catalytic Nucleophile | Key H-Bonding Network | Subsites Occupied |
| CTSL | Cys25 | His163, Gln19 | S1, S2, S3, S2' |
| CAPN1 | Cys115 | Glu261, His272, Gly271 | S1, S2, S3, S1' |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to characterize the biochemical and structural properties of CTSL/CAPN1-IN-1.
Protocol 1: FRET-Based Enzymatic Inhibition Assay
Causality & Rationale: Cysteine proteases are highly susceptible to active-site oxidation, which renders them inactive. The inclusion of Dithiothreitol (DTT) in the assay buffer ensures the catalytic cysteine remains in a reduced, nucleophilic state, allowing for accurate measurement of the inhibitor's binding affinity via a fluorogenic substrate.
Step-by-Step Methodology:
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Buffer Preparation: Prepare CTSL assay buffer (50 mM sodium acetate, pH 5.5, 5 mM DTT) and CAPN1 assay buffer (50 mM HEPES, pH 7.5, 10 mM CaCl₂, 5 mM DTT).
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Enzyme Activation: Pre-incubate recombinant human CTSL or CAPN1 at 37°C for 15 minutes to fully reduce the active-site thiols.
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Inhibitor Incubation: Dispense serial dilutions of CTSL/CAPN1-IN-1 (0.1 nM to 10 μM) into a 96-well black microplate. Add the activated enzyme and incubate for 30 minutes at room temperature to allow the covalent thiohemiketal adduct to form.
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Reaction Initiation: Add the specific FRET substrate (e.g., Z-FR-AMC for CTSL).
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Kinetic Readout: Monitor fluorescence continuously (Ex/Em = 380/460 nm) for 30 minutes. Calculate the initial velocity ( V0 ) and fit the dose-response curve using non-linear regression to derive the IC₅₀.
Protocol 2: Protein Co-Crystallization and X-Ray Diffraction
Causality & Rationale: To definitively prove the binding modality and subsite occupation, high-resolution X-ray crystallography is required. Cryoprotection with glycerol is a critical step to prevent the formation of crystalline ice during flash-freezing, which would otherwise obscure the protein's diffraction pattern.
Step-by-Step Methodology:
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Complex Formation: Incubate purified recombinant CTSL or CAPN1 core domain (10–15 mg/mL) with a 5-fold molar excess of CTSL/CAPN1-IN-1 at 4°C overnight to ensure 100% occupancy.
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Vapor Diffusion: Set up hanging-drop plates by mixing 1 μL of the protein-inhibitor complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate).
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Cryoprotection: After 3–5 days, harvest mature crystals and briefly soak them in the reservoir solution supplemented with 20% (v/v) glycerol.
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Diffraction & Resolution: Flash-freeze the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron facility (100 K). Process the data using XDS and solve the structure via molecular replacement.
Caption: Step-by-step workflow for co-crystallization and structural resolution of protease-inhibitor complexes.
Therapeutic Applications
The dual-targeting nature of CTSL/CAPN1-IN-1 provides a synergistic therapeutic advantage[1].
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Antiviral Efficacy: By inhibiting CTSL, the compound blocks the endosomal entry pathway of SARS-CoV-2 and other emerging coronaviruses, acting as a potent pan-coronavirus inhibitor[1][4].
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Anti-Inflammatory Efficacy: By inhibiting CAPN1, the compound suppresses downstream inflammatory signaling pathways, showing excellent efficacy in macrophage models (e.g., Raw 264.7) and acute pneumonia in vivo models[1][3].
References
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Title: Structure-based design of pan-coronavirus inhibitors targeting host cathepsin L and calpain-1 Source: Signal Transduction and Targeted Therapy 9, 54 (2024). URL: [Link]
